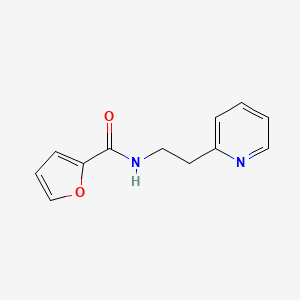

n-(2-(Pyridin-2-yl)ethyl)furan-2-carboxamide

Description

N-(2-(Pyridin-2-yl)ethyl)furan-2-carboxamide is a furan-carboxamide derivative characterized by a pyridin-2-yl ethyl substituent on the amide nitrogen. This compound belongs to a broader class of bioactive molecules where structural modifications, such as substitutions on the furan ring or the amide side chain, significantly influence pharmacological properties like solubility, receptor binding, and metabolic stability.

Properties

Molecular Formula |

C12H12N2O2 |

|---|---|

Molecular Weight |

216.24 g/mol |

IUPAC Name |

N-(2-pyridin-2-ylethyl)furan-2-carboxamide |

InChI |

InChI=1S/C12H12N2O2/c15-12(11-5-3-9-16-11)14-8-6-10-4-1-2-7-13-10/h1-5,7,9H,6,8H2,(H,14,15) |

InChI Key |

DJPZXWVTZCFCLO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=NC(=C1)CCNC(=O)C2=CC=CO2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of n-(2-(Pyridin-2-yl)ethyl)furan-2-carboxamide typically involves the reaction of 2-furoic acid with 2-(pyridin-2-yl)ethylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .

Industrial Production Methods: This includes using continuous flow reactors to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions: n-(2-(Pyridin-2-yl)ethyl)furan-2-carboxamide undergoes various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

Reduction: The amide group can be reduced to form the corresponding amine.

Substitution: The pyridine ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products:

Oxidation: Furan-2,3-dione derivatives.

Reduction: Corresponding amine derivatives.

Substitution: Alkylated or acylated pyridine derivatives.

Scientific Research Applications

Chemistry: n-(2-(Pyridin-2-yl)ethyl)furan-2-carboxamide is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as an intermediate in the development of novel pharmaceuticals .

Biology: This compound has shown potential as an antimicrobial agent, exhibiting activity against various bacterial strains. It is also being investigated for its anti-inflammatory properties .

Medicine: In medicinal chemistry, n-(2-

Comparison with Similar Compounds

Nitro-Substituted Derivative: 5-Nitro-N-(2-(pyridin-2-yl)ethyl)furan-2-carboxamide (Compound 3)

- Structure : Features a nitro group at the 5-position of the furan ring.

- Activity: Demonstrated antifungal properties in synthesis and evaluation studies.

- Key Difference: The nitro group may improve antifungal efficacy but could compromise metabolic stability compared to the non-nitrated parent compound.

Sulfamoyl Derivative: N-[2-(4-Sulfamoylphenyl)ethyl]furan-2-carboxamide

- Structure : Incorporates a sulfamoylphenyl group in the side chain.

- Properties : Molecular weight = 294.33 g/mol; logP = 0.137 (moderate lipophilicity). The sulfonamide group enhances hydrogen-bonding capacity (polar surface area = 83.675 Ų), likely improving aqueous solubility and target selectivity .

- Key Difference : The sulfamoyl group may confer superior solubility and pharmacokinetic profiles compared to the pyridin-2-yl ethyl substituent.

Piperidinyl Derivative: N-Phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]furan-2-carboxamide

Antifungal Activity

- The nitro group’s electron-withdrawing effects may enhance target binding but increase oxidative stress in cells .

- Target Compound : Without the nitro group, it may exhibit lower toxicity but reduced antifungal potency.

Anticancer Potential

- N-(9,10-Dioxo-9,10-dihydroanthracen-2-yl)furan-2-carboxamide: Demonstrated anticancer activity, attributed to the anthraquinone moiety’s intercalation with DNA. The pyridin-2-yl ethyl group in the target compound lacks this planar aromatic system, likely altering its mechanism of action .

Psychoactive Properties

- The target compound’s pyridine ring may instead target nicotinic or kinase receptors, depending on substitution patterns .

Physicochemical Properties

Notes:

- The sulfamoyl derivative’s low logP and high polar surface area correlate with improved solubility, a critical factor for oral bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.